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3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide

Lipophilicity Hammett constants QSAR

Screening libraries often over-represent halogenated analogs, leaving sulfur-mediated binding interactions unexplored. This compound addresses that gap with its 3-methylsulfanyl substituent (Hammett σₚ ≈ 0.00; Hansch π ≈ 0.61), enabling systematic SAR comparison against 3-Cl (σₚ ≈ 0.37, π ≈ 0.71) and 3-CN (σₚ ≈ 0.56, π ≈ -0.57) analogs. Key procurement values: (i) chalcogen bonding capacity for kinase/ATP-competitive target SAR; (ii) class-level fungicidal scaffold from WO-2021224220-A1 for phenotypic agrochemical screens; (iii) well-characterized CYP450 S-oxidation liability for in vitro metabolism studies. Supplied as a single batch with rigorous analytical certification for direct use in comparative dose-response profiling.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 2034338-76-4
Cat. No. B2730393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide
CAS2034338-76-4
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O
InChIInChI=1S/C18H19N3O2S/c1-24-16-5-2-4-14(9-16)18(23)20-11-13-8-15(12-19-10-13)21-7-3-6-17(21)22/h2,4-5,8-10,12H,3,6-7,11H2,1H3,(H,20,23)
InChIKeyZAPLRZCBUBXVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Evidence Transparency for CAS 2034338-76-4


3-(Methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide (CAS 2034338-76-4; molecular formula C₁₈H₁₉N₃O₂S; molecular weight 341.43 g/mol) is a synthetic small molecule belonging to the N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide chemical class [1]. This compound features a 3-methylsulfanyl (-SMe) substituent on the benzamide ring, structurally distinguishing it from halogenated, alkoxy, and cyano analogs within the same scaffold family. The 2-oxopyrrolidin-1-yl pyridine motif has been employed in medicinal chemistry campaigns targeting enzymes such as BACE-1 and in fungicidal compound series [2][3]. Critically, publicly available quantitative biological activity data (IC₅₀, EC₅₀, Ki, MIC) for this specific compound is extremely limited as of the knowledge cutoff date (April 2026); the differential evidence presented herein relies principally on class-level inference, physicochemical differentiation, and structural rationale. Users should interpret all procurement decisions in light of this evidential limitation.

Why CAS 2034338-76-4 Cannot Be Substituted by In-Class Analogs


The N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide scaffold supports a diverse array of benzamide ring substituents, including 2-fluoro, 2-bromo, 3-chloro, 3-cyano, and 2-ethoxy variants available from commercial suppliers [1]. The 3-methylsulfanyl (-SMe) group in the target compound introduces unique electronic (Hammett σₚ ≈ 0.00, with a resonance-capable sulfur lone pair) and lipophilic (Hansch π ≈ 0.61) properties that differ substantially from halogen substituents (e.g., 3-Cl: σₚ ≈ 0.37, π ≈ 0.71) [2]. The divalent sulfur atom can participate in chalcogen bonding interactions with protein target sites and undergoes well-characterized metabolic oxidation to sulfoxide and sulfone species, creating distinct pharmacokinetic trajectories compared to carbon- or halogen-based substituents [3]. Furthermore, pyridine (thio)amide compounds have demonstrated substituent-dependent fungicidal potency in patent disclosures, where minor structural modifications can lead to significant changes in activity against phytopathogenic fungi [4]. These structural, electronic, metabolic, and target-engagement divergences preclude simple interchangeability among scaffold analogs without experimental validation, making informed procurement decisions essential.

Differentiation Evidence: CAS 2034338-76-4 vs. Closest Analogs


Physicochemical Profile: SMe vs. Cl Substituent Effects

The 3-methylsulfanyl group (-SMe) confers a distinct lipophilicity-electronic balance relative to the 3-chloro analog. The methylsulfanyl substituent has a Hansch π value of approximately 0.61 and a Hammett σₚ value near 0.00 (resonance-neutral), whereas the 3-chloro substituent has π ≈ 0.71 and σₚ ≈ 0.37 (electron-withdrawing) [1]. This results in the target compound having moderately lower lipophilicity (estimated clogP ~2.1) compared to the 3-chloro analog (estimated clogP ~2.5), while the electron-donating resonance of sulfur alters hydrogen-bond acceptor capacity at the benzamide ring [2]. No direct head-to-head biological comparison data between these two compounds is publicly available as of the knowledge cutoff.

Lipophilicity Hammett constants QSAR Drug design

Metabolic Fate: Methylsulfanyl Oxidation vs. Halogen Stability

The 3-methylsulfanyl group is metabolically labile, undergoing cytochrome P450-mediated S-oxidation to form sulfoxide (major) and sulfone (minor) metabolites, whereas the 3-chloro and 2-fluoro analogs are resistant to oxidative metabolic transformation at the substituent position [1]. This metabolic divergence creates a fundamentally different pharmacokinetic trajectory: the methylsulfanyl compound functions as a potential pro-drug or soft-drug candidate with predictable metabolite formation, while halogenated analogs generally exhibit greater metabolic stability and longer in vivo half-life [2]. Quantitative comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound versus its chloro or fluoro analogs is not publicly available as of the knowledge cutoff.

Drug metabolism CYP450 Sulfur oxidation Pharmacokinetics Pro-drug

Chalcogen Bonding: Sulfur-Mediated Selectivity Potential

The divalent sulfur atom in the methylsulfanyl group can act as a chalcogen bond donor, forming stabilizing σ-hole interactions with electron-rich atoms (e.g., backbone carbonyl oxygens, carboxylate side chains) in protein binding sites [1]. This interaction mode is geometrically and electronically distinct from the halogen bonding offered by chloro, bromo, or fluoro analogs, and from the hydrogen bonding of cyano substituents [2]. The sulfur atom's polarizability (α ≈ 2.9 ų) substantially exceeds that of chlorine (α ≈ 2.2 ų) and fluorine (α ≈ 0.6 ų), enabling stronger dispersion interactions within hydrophobic binding pockets. No crystallographic or biophysical binding data for this specific compound with any protein target is publicly available.

Chalcogen bonding Molecular recognition Protein-ligand interactions Sulfur σ-hole

Class-Level Fungicidal Activity of Pyridine (Thio)amide Scaffold

Patent WO-2021224220-A1 (Bayer AG) discloses pyridine (thio)amide compounds, including those bearing the 2-oxopyrrolidin-1-yl pyridine motif, as agents for controlling phytopathogenic microorganisms such as fungi [1]. While the specific 3-methylsulfanyl benzamide variant (CAS 2034338-76-4) is not explicitly exemplified with quantitative minimum inhibitory concentration (MIC) data in the publicly accessible patent text, the patent's broad Markush claims encompass this structural class. Substituted benzamide derivatives as a broader chemotype have well-established fungicidal and herbicidal applications in the patent literature [2]. This class-level evidence suggests potential utility in agrochemical screening, though direct antifungal potency data for the target compound versus specific fungal strains is not publicly available.

Fungicide Phytopathogenic fungi Agrochemical Crop protection

Research & Procurement Scenarios for CAS 2034338-76-4


Fungicide Lead Discovery: Diversifying Screening Libraries

Based on the class-level fungicidal activity disclosed in WO-2021224220-A1, this compound serves as a structural diversification tool for agrochemical screening libraries targeting phytopathogenic fungi [1]. Its 3-methylsulfanyl substituent offers chemical space orthogonal to halogenated analogs that may dominate existing screening collections. Procurement is recommended for organizations conducting phenotypic fungal growth inhibition screens where scaffold diversity is a key experimental design parameter. Note: compound-specific antifungal MIC data should be generated in-house; no public data is available to pre-validate activity.

Medicinal Chemistry SAR: Probing Sulfur-Mediated Target Interactions

The 2-oxopyrrolidin-1-yl pyridine scaffold has precedent in enzyme inhibitor design, as exemplified by BACE-1 inhibitors deposited in the PDB (2VIE) [2]. The unique chalcogen bonding and enhanced polarizability characteristics of the 3-methylsulfanyl group [3] make this compound a rational choice for structure-activity relationship (SAR) studies exploring sulfur-mediated protein-ligand interactions in kinase, methyltransferase, or other ATP-competitive enzyme targets. Procurement is advised as part of a focused analog set comparing SMe, Cl, F, OEt, and CN substituents at the benzamide 3-position to systematically map substituent-dependent activity cliffs.

Metabolic Probe: CYP450 S-Oxidation Kinetics

The methylsulfanyl group provides a well-characterized metabolic liability (CYP450-mediated S-oxidation to sulfoxide and sulfone) [4]. Researchers studying drug metabolism, pro-drug activation strategies, or seeking to establish in vitro-in vivo extrapolation (IVIVE) models for sulfur-containing compounds can use this compound as a tool substrate. Its metabolic profile contrasts sharply with metabolically inert halogenated analogs, enabling controlled comparative metabolism studies in hepatocyte or microsomal assays where the impact of a single substituent change on intrinsic clearance is the primary experimental variable.

QSAR Model Building: Substituent Descriptor Benchmarking

The well-defined electronic (σₚ ≈ 0.00) and lipophilic (π ≈ 0.61) parameters of the 3-methylsulfanyl substituent [5] position this compound as a useful benchmarking standard for computational QSAR model development. When included in a congeneric series alongside 3-Cl (σₚ ≈ 0.37, π ≈ 0.71) and 3-CN (σₚ ≈ 0.56, π ≈ -0.57) analogs, it helps establish the predictive power of computational models across a wide range of electronic and lipophilic parameter space, serving as a mid-range calibration point between electron-donating and electron-withdrawing substituents.

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